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Compound of Interest

Compound Name: Dibenzyl succinate

Cat. No.: B089603

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for dibenzyl succinate. The information
presented herein is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the proton (*H) and
carbon-13 (33C) NMR data for dibenzyl succinate.

Proton (*H) NMR Spectroscopy

The 'H NMR spectrum of dibenzyl succinate is characterized by signals corresponding to the
aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

Table 1: *H NMR Spectroscopic Data for Dibenzyl Succinate
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Chemical Shift (8) ppm Multiplicity Assighment
7.32 m CeHs-

511 S -O-CHz-Ph

2.69 S -CO-CH2-CH2-CO-

m = multiplet, s = singlet

Carbon-13 (**C) NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
dibenzyl succinate molecule. Due to the molecule's symmetry, a limited number of signals are
observed.

Table 2: 13C NMR Spectroscopic Data for Dibenzyl Succinate

Chemical Shift (6) ppm Assignment

172.1 C=0 (Ester carbonyl)
135.9 C (Quaternary aromatic)
128.5 CH (Aromaitic)

128.2 CH (Aromatic)

128.0 CH (Aromatic)

66.5 -O-CHa-

29.0 -CO-CHz-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of dibenzyl succinate shows
characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for Dibenzyl Succinate
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Wavenumber (cm~?) Assignment

3030 - 3090 C-H stretch (aromatic)

2950 - 2980 C-H stretch (aliphatic)

1735 C=0 stretch (ester)

1495, 1455 C=C stretch (aromatic ring)

1160 C-O stretch (ester)

740, 695 C-H bend (aromatic, out-of-plane)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques.

NMR Spectroscopy

The *H and 13C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] The sample
was dissolved in deuterated chloroform (CDCIs), and tetramethylsilane (TMS) was used as an
internal standard for chemical shift referencing.[1]

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] The
sample was prepared as a solid in a mineral oil mull.[3] The data was collected in the mid-
infrared range (4000-400 cm™1).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of
spectroscopic data for dibenzyl succinate.
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Workflow for Spectroscopic Analysis of Dibenzyl Succinate
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Caption: Workflow for the spectroscopic analysis of Dibenzyl Succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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